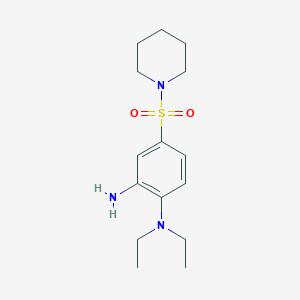

1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N,1-N-diethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-3-17(4-2)15-9-8-13(12-14(15)16)21(19,20)18-10-6-5-7-11-18/h8-9,12H,3-7,10-11,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNGXIPICXHZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine involves several steps. One common method includes the reaction of 4-(piperidine-1-sulfonyl)benzene-1,2-diamine with diethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or water and may involve the use of a catalyst to facilitate the process. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The piperidine sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound is compared below with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, synthesis routes, and applications.

Table 1: Structural and Functional Comparison of Benzene-1,2-Diamine Derivatives

Key Observations

Diethyl vs. Dimethyl substituents: The diethyl groups in the target compound may reduce metabolic degradation compared to dimethyl analogues, as seen in pharmacokinetic studies of related tertiary amines . Trifluoromethyl vs. Sulfonyl groups: Trifluoromethyl substituents (e.g., in ) increase lipophilicity and membrane permeability, whereas sulfonyl groups improve aqueous solubility and binding to polar active sites .

Synthetic Accessibility

- The electrochemical synthesis of 1-N-phenyl-4-sulfonyl derivatives () achieves high regioselectivity and yield (85–92%), suggesting a viable route for scaling the target compound.

- Challenges in introducing bulky groups (e.g., 3,5-bis(trifluoromethyl)benzyl in ) highlight the need for optimized catalytic conditions to avoid side products like double substitution .

Biological and Physicochemical Properties Piperidine-containing derivatives (e.g., ) exhibit notable anticancer activity, likely due to their ability to intercalate DNA or inhibit kinases . Sulfonamide-linked compounds (e.g., ) show promise in enzyme inhibition, with the sulfonyl group acting as a hydrogen-bond acceptor .

Biological Activity

Overview

1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine is a synthetic compound characterized by a unique structure that includes a piperidine sulfonyl group attached to a benzene ring with two diamine groups. Its molecular formula is C15H25N3O2S, and it has a molecular weight of 311.45 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The piperidine sulfonyl group is known to facilitate these interactions, potentially leading to enzyme inhibition or receptor modulation. This mechanism underlies its therapeutic potential in various applications, including cancer treatment and infectious diseases.

Biological Activities

Research on this compound has highlighted several key biological activities:

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to oxidative phosphorylation (OXPHOS), which is crucial in cancer metabolism .

- Antiviral Properties : Similar compounds have demonstrated significant antiviral activities, particularly against HIV-1, suggesting that this compound may also exhibit similar properties .

- Cytotoxicity : Studies indicate that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features and biological activities:

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Activity : A study evaluated the cytotoxic effects of piperidine derivatives on human cancer cell lines. Results indicated that these compounds could significantly inhibit cell proliferation at micromolar concentrations .

- Antiviral Efficacy : Research into piperazine analogs showed potent anti-HIV activity with IC50 values in the nanomolar range. This suggests that modifications to the piperidine structure could yield similar or enhanced antiviral properties for this compound .

- Oxidative Phosphorylation Inhibition : A structure-activity relationship study identified key modifications that enhanced the potency of benzene sulfonamides as OXPHOS inhibitors. The findings suggest that similar modifications could be explored for the target compound to improve its efficacy against cancer cells reliant on aerobic metabolism .

Q & A

Basic: What are the common synthetic routes for preparing 1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine, and what experimental conditions are critical for high yields?

Methodological Answer:

Electrochemical anodic oxidation is a key method for synthesizing sulfonylated benzene-diamine derivatives. For example, regioselective sulfonylation can be achieved by oxidizing a precursor (e.g., 2-aminodiphenylamine) in a water/ethanol solvent mixture (optimized ratio 1:1) using sulfinic acids as nucleophiles. Controlled-potential electrolysis (e.g., +0.8 V vs. SCE) or constant current (5 mA/cm²) with a carbon anode avoids toxic reagents and ensures >80% yield . Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Solvent | Water:Ethanol (1:1) | Enhances solubility and stability |

| Electrode Material | Carbon rod | Minimizes side reactions |

| Nucleophile | Sulfinic acids (e.g., TsOH) | Ensures regioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.